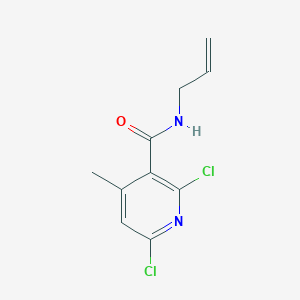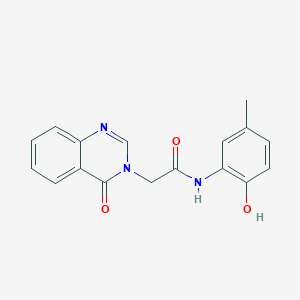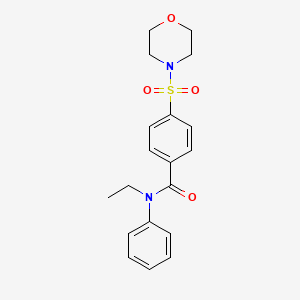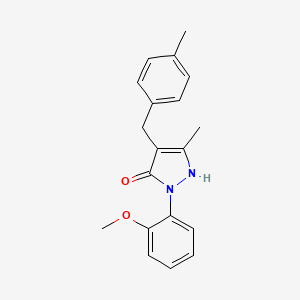![molecular formula C22H17ClF3NO2 B4540285 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)
7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
The quinolinedione family encompasses a broad range of compounds known for their diverse chemical properties and potential applications in materials science and pharmaceuticals. "7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a molecule that incorporates elements such as a chlorophenyl group, a trifluoromethylphenyl group, and a tetrahydroquinolinedione core, suggesting a complex interaction of electronic and steric effects that could influence its chemical behavior and utility.
Synthesis Analysis
The synthesis of complex quinolinediones typically involves multi-step organic reactions, including cyclization, substitution, and condensation processes. Techniques such as palladium-catalyzed C-N and C-C coupling reactions have been utilized to construct the quinolinedione scaffold and introduce various substituents at specific positions on the ring system (Thomas & Tyagi, 2010).
Molecular Structure Analysis
Detailed molecular structure analysis of quinolinediones can be performed using spectroscopic methods and quantum chemical calculations. DFT and TD-DFT calculations, along with spectroscopic techniques like FT-IR, NMR, and UV-Vis, are instrumental in elucidating the molecular geometry, electronic structure, and spectroscopic properties of these compounds. Such analyses reveal the influence of different substituents on the electronic distribution and molecular conformation (Wazzan et al., 2016).
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO2/c23-17-4-2-1-3-15(17)13-9-18-21(19(28)10-13)16(11-20(29)27-18)12-5-7-14(8-6-12)22(24,25)26/h1-8,13,16H,9-11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCFXSTCGDNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4540215.png)
![2-(mesityloxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4540230.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4540242.png)
![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)

![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)
![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)
![ethyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4540270.png)
![ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4540273.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)
